molecular formula C9H16 B097922 2-Nonyne CAS No. 19447-29-1

2-Nonyne

Cat. No. B097922
CAS RN: 19447-29-1
M. Wt: 124.22 g/mol
InChI Key: LXKRETAGISZJAD-UHFFFAOYSA-N
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Description

2-Nonyne is a compound that is not directly discussed in the provided papers, but its relevance can be inferred from the context of enyne-containing molecules and their utility in organic synthesis. Enynes are compounds that contain both an alkene and an alkyne group, and they serve as important building blocks in the synthesis of various complex molecules. The papers provided discuss the use of enyne moieties in the synthesis of bioactive compounds and natural products, which suggests that 2-nonyne could potentially be used in similar synthetic applications.

Synthesis Analysis

The synthesis of complex molecules often involves the use of enyne moieties as key intermediates. Paper reviews the use of 2-activated 1,3-enyne in enantioselective synthesis, highlighting its importance in the efficient construction of enantioenriched compounds such as furans, allenes, pyrans, and isoxazolines. These scaffolds are common in bioactive compounds and natural products. Although 2-nonyne itself is not specifically mentioned, the principles of enyne synthesis could be applicable to its production and manipulation.

Molecular Structure Analysis

The molecular structure of 2-nonyne would consist of a nine-carbon chain with a triple bond between the second and third carbons. This structure is implied to be useful in the synthesis of complex molecules, as seen in paper , where a terminal cis-enyne unit is a critical feature of the natural product notoryne. The synthesis of notoryne involves several steps, including a relay cross-metathesis, which could potentially be adapted for the synthesis of 2-nonyne derivatives.

Chemical Reactions Analysis

Enyne-containing compounds are versatile in chemical reactions due to the presence of both alkene and alkyne functionalities. Paper describes the use of 7-oxanorbornene derivatives with alkyne appendages in intramolecular enyne metathesis reactions, leading to the formation of cis-fused polycyclic derivatives. These reactions showcase the potential of enynes to undergo ring-closing metathesis, which could be relevant for the chemical manipulation of 2-nonyne.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-nonyne are not directly discussed in the provided papers, the general properties of enynes can be inferred. Enynes are typically reactive due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. The reactivity can be harnessed in synthetic chemistry to create complex molecules with specific configurations and functional groups, as demonstrated in the synthesis of notoryne and polycyclic derivatives .

Scientific Research Applications

1. Synthesis of Aryne Precursors

Michel and Greaney (2014) demonstrated that 2-(Trimethylsilyl)phenyl perfluorosulfonated aryne precursors, which may include derivatives of 2-nonyne, can be synthesized using flow chemistry. This method is significant for the preparation of pure compounds, avoiding low-temperature lithiation or column chromatography (Michel & Greaney, 2014).

2. Electron Dynamics in Interfaces

Research by Lindstrom, Muntwiler, and Zhu (2007) on polyacene/Au(111) interfaces may be relevant for understanding the electron dynamics in systems involving 2-nonyne. Their work on two-photon photoemission spectroscopy contributes to the understanding of electron dynamics in layered materials (Lindstrom, Muntwiler, & Zhu, 2007).

3. Self-Assembled Two-Dimensional Organic Biomaterials

The study by Zhang et al. (2019) on self-assembling two-dimensional organic biomaterials, including films and nanosheets, provides insights into the potential applications of 2-nonyne in the field of biomaterials. These materials have applications in biosensors, drug delivery, and bioimaging (Zhang et al., 2019).

4. Non-Layer Structured Two-Dimensional Nanomaterials

Tan and Zhang (2015) reviewed the development of non-layer structured two-dimensional nanomaterials, which could include applications involving 2-nonyne. These materials have broad applications in electronics, catalysis, and biomedicine (Tan & Zhang, 2015).

5. Radioiodination of Biologically Active Molecules

Mushtaq and Park (2019) discussed the radioiodination of biologically active molecules using a strain-promoted reaction, which may be relevant to the applications of 2-nonyne in biomedical fields (Mushtaq & Park, 2019).

6. Catalyzed Reactions Involving Arynes

Ren, Luo, Ye, and Wu (2011) explored the catalyzed reactions of arynes, which might include 2-nonyne derivatives, leading to the formation of bicyclo nona-diene derivatives (Ren et al., 2011).

7. Polymerization of Aliphatic Disubstituted Acetylenes

The polymerization of aliphatic disubstituted acetylenes, as studied by Kubo, Hayano, and Masuda (2000), could include 2-nonyne. This research is significant for the formation of polymers with narrow molecular weight distributions (Kubo, Hayano, & Masuda, 2000).

Safety And Hazards

As with many chemical compounds, 2-Nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to 2-Nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .

properties

IUPAC Name

non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRETAGISZJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173077
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonyne

CAS RN

19447-29-1
Record name 2-Nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
E Iwawaki, S Hayano, T Masuda - Polymer, 2001 - Elsevier
… from the living polymers of the conventional monomers to 2-nonyne. Thus, 2-nonyne should be employed as the first monomer in the block copolymerizations using 2-nonyne. …
Number of citations: 14 www.sciencedirect.com
H Kubo, S Hayano, T Masuda - Journal of Polymer Science Part …, 2000 - Wiley Online Library
… Various linear aliphatic disubstituted acetylenes such as 2-nonyne provided polymers with … polymerization and the multistage polymerization of 2-nonyne. The initiation efficiency was …
Number of citations: 11 onlinelibrary.wiley.com
M Bassetti, B Floris, G Spadafora - The Journal of Organic …, 1989 - ACS Publications
… Also in the case of the dialkylalkynes(2-heptyne and 2-nonyne), theformation of two products, 3-heptanone (71%) and 3-nonanone (77%) being the major regioisomers after treatment …
Number of citations: 19 pubs.acs.org
M Tokuda, T Kabuki, H Suginome - Denki Kagaku oyobi Kogyo …, 1994 - jstage.jst.go.jp
… Typlcal results of the electr㏄hem主cal carboxylationof l-halo-2-nonyne(1b, 1c)and3hal・一1-phenylpr・pyne(1e,IDundervah・us conditions are summarized in TableL Carboxylic acids …
Number of citations: 19 www.jstage.jst.go.jp
I Pinnau, A Morisato, Z He - Macromolecules, 2004 - ACS Publications
The pure-gas permeation properties for a systematic series of disubstituted, amorphous, glassy poly(2-alkylacetylenes), ie, poly(2-hexyne), poly(2-octyne), poly(2-nonyne), poly(2-…
Number of citations: 55 pubs.acs.org
KN Campbell, MJ O'Connor - Journal of the American Chemical …, 1939 - ACS Publications
… Dupont4 has made a similar study, which was, however, limited to 1-heptyne, phenylacetylene, 2octyne and l-methoxy-2-nonyne. He reported that thetwo monosubstituted acetylenes …
Number of citations: 64 pubs.acs.org
T Higashimura, YX Deng, T Masuda - Macromolecules, 1982 - ACS Publications
The polymerization of2-hexyne in toluene catalyzed by an equimolar mixture of MoC15 and Ph4Sn provided an extremely high polymer (Mw> 1 X 106) in virtually quantitative yield. A …
Number of citations: 64 pubs.acs.org
M Bassetti, B Floris - The Journal of Organic Chemistry, 1986 - ACS Publications
The rates of Hg (OAc) 2 addition to symmetrically and unsymmetrically substituted alkynes (4-octyne, 2-heptyne, 2-nonyne, l, 4-dimethoxy-2-butyne, 1, 4-diacetoxy-2-butyne, methyl 2-…
Number of citations: 30 pubs.acs.org
RA Benkeser, FG Belmonte - The Journal of Organic Chemistry, 1984 - ACS Publications
… Similar treatment of 2-nonyne and 4-octyne (runs 5 and 12 in Table I) with a solvent of pure … The reduction of 2-nonyne (run 1, Table I) in the mixed-amine solvent system was almost …
Number of citations: 14 pubs.acs.org
PE Peterson, TA Flood - The Journal of Organic Chemistry, 1980 - ACS Publications
… In analogy with reactions of allylsilanes, reactions of (trimethylsilyl) - 2-nonyne with … )-2-nonyne and sodium ethoxide (1:2 mole ratio) in ethanol for 48 h and found it to yield 2-nonyne …
Number of citations: 56 pubs.acs.org

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